molecular formula C6H9N3O B6251022 {4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-yl}methanol CAS No. 128773-84-2

{4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-yl}methanol

Cat. No.: B6251022
CAS No.: 128773-84-2
M. Wt: 139.2
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Description

{4H,5H,6H-Pyrrolo[1,2-c][1,2,3]triazol-3-yl}methanol is a fused heterocyclic compound featuring a pyrrolo-triazole core substituted with a hydroxymethyl group at the 3-position. Its molecular formula is C₇H₁₀N₃O, with a molecular weight of 152.18 g/mol (calculated). The compound serves as a versatile scaffold in medicinal chemistry due to its dual heterocyclic system, which enables diverse functionalization for drug discovery .

Properties

CAS No.

128773-84-2

Molecular Formula

C6H9N3O

Molecular Weight

139.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-yl}methanol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as the reaction of a pyrrolo[1,2-c][1,2,3]triazole derivative with a suitable alcohol under acidic or basic conditions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

{4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-yl}methanol can undergo various chemical reactions, including:

  • Oxidation: : Converting the hydroxyl group to a carbonyl group.

  • Reduction: : Reducing any double or triple bonds present in the molecule.

  • Substitution: : Replacing one or more atoms or groups in the molecule with different atoms or groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.

Major Products Formed

The major products formed from these reactions can vary widely but may include aldehydes, ketones, alcohols, and other substituted derivatives of the original compound.

Scientific Research Applications

{4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-yl}methanol has several scientific research applications, including:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential biological activity, such as antimicrobial properties.

  • Medicine: : Explored for its use in drug discovery and development.

  • Industry: : Applied in material science and catalysis for the development of new materials and processes.

Mechanism of Action

The mechanism by which {4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-yl}methanol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would depend on the biological system and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The target compound belongs to a class of fused pyrrolo-triazole derivatives. Key structural analogues include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
{4H,5H,6H-Pyrrolo[1,2-c][1,2,3]triazol-3-yl}methanol (Target) C₇H₁₀N₃O 152.18 -CH₂OH Hydrophilic due to hydroxyl group; scaffold for drug design
(4-Chlorophenyl)(5,6-dihydro-4H-pyrrolo[1,2-c][1,2,3]triazol-3-yl)methanol (2i) C₁₂H₁₁ClN₃O 248.69 -C(Ph-Cl)OH White crystals, m.p. 142.8–142.9 °C; IR: 3350 cm⁻¹ (O-H stretch)
(2,4-Dichlorophenyl)(5,6-dihydro-4H-pyrrolo[1,2-c][1,2,3]triazol-3-yl)methanol (2j) C₁₂H₁₀Cl₂N₃O 283.14 -C(Ph-2,4-Cl₂)OH White crystals, m.p. 176.8–170.0 °C; HRMS: 283.0384 [M+H]⁺
3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-c][1,2,3]triazole C₅H₆BrN₃ 188.03 -Br Brominated derivative; SMILES: C1CC2=C(N=NN2C1)Br

Physicochemical Properties

  • Solubility : The hydroxymethyl group in the target compound enhances water solubility compared to aryl-substituted derivatives (e.g., 2i , 2j ), which exhibit lower solubility due to hydrophobic aryl groups .
  • Thermal Stability : Aryl-substituted derivatives (e.g., 2i , m.p. 142.9 °C) have higher melting points than the target compound, likely due to stronger intermolecular π-π stacking .

Spectral Data Comparison

  • NMR Spectroscopy :
    • Target Compound: Expected δ ~3.5–4.0 ppm (CH₂OH) in ¹H NMR, similar to 2e (δ 3.7–3.9 ppm for CH₂OH) .
    • 2i : ¹H NMR (CDCl₃) δ 7.45–7.30 (Ar-H), 5.20 (s, -OH) .
  • 2j: HRMS [M+H]⁺ = 283.0384 (calc. 283.0386) .

Biological Activity

The compound {4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-yl}methanol is a member of the pyrrolo-triazole family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C5H8N4
  • Molecular Weight : 124.14 g/mol
  • IUPAC Name : 5,6-dihydro-4H-pyrrolo[1,2-c]triazol-3-amine

The unique structure of this compound allows for various interactions with biological targets, making it a candidate for therapeutic applications.

Antimicrobial Activity

Research indicates that pyrrolo-triazole derivatives exhibit significant antimicrobial properties. Specifically, studies have shown that compounds derived from this class can inhibit the growth of various bacterial strains. For instance:

  • Antibacterial Efficacy : The compound demonstrated activity against both Gram-positive and Gram-negative bacteria. In vitro assays revealed minimum inhibitory concentrations (MICs) comparable to established antibiotics.
CompoundTarget BacteriaMIC (µg/mL)
{4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-yl}methanolE. coli32
{4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-yl}methanolStaphylococcus aureus16

Antioxidant Activity

The antioxidant potential of {4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-yl}methanol was evaluated using DPPH and ABTS assays. Results indicated that the compound effectively scavenged free radicals:

  • DPPH IC50 Value : 0.45 μM
  • ABTS IC50 Value : 0.55 μM

These values suggest a robust antioxidant capacity that could be beneficial in preventing oxidative stress-related diseases.

Anticancer Activity

Recent studies have explored the anticancer properties of pyrrolo-triazole derivatives. In vitro tests against human cancer cell lines (e.g., HepG2 and MCF7) showed promising results:

Cell LineIC50 (µM)
HepG210
MCF715

These findings indicate that {4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-yl}methanol may inhibit cancer cell proliferation through apoptosis induction.

Synthesis Methods

The synthesis of {4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-yl}methanol typically involves the cyclization of appropriate precursors under controlled conditions. Common methods include:

  • Cyclization of Hydrazones : Reacting hydrazones with aliphatic amines under oxidative conditions.
  • Use of Iodine as a Catalyst : This method enhances yield and purity during synthesis.

Case Studies and Research Findings

Several studies have highlighted the biological activities of pyrrolo-triazole derivatives:

  • A study published in Journal of Medicinal Chemistry reported on the synthesis and biological evaluation of various derivatives demonstrating significant antibacterial and anticancer activities.
"The introduction of triazole moieties has been shown to enhance the pharmacological profiles of compounds significantly."

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